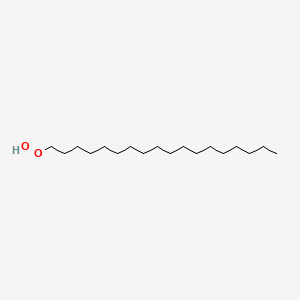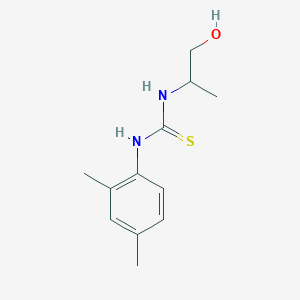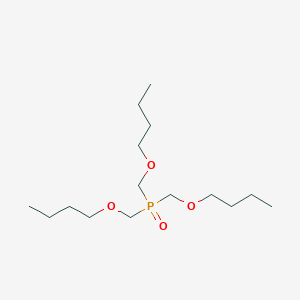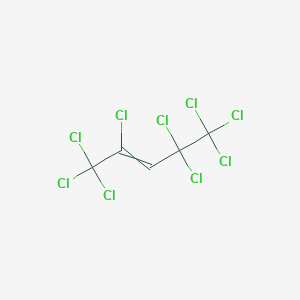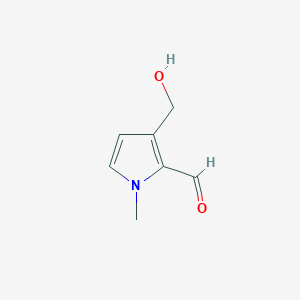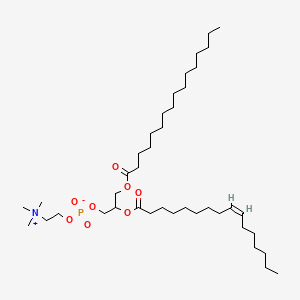![molecular formula C14H17NO B14643425 N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine CAS No. 55376-59-5](/img/structure/B14643425.png)
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine is an organic compound characterized by the presence of a cyclohexene ring attached to a phenyl group, which is further connected to an ethylidene group and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine typically involves the reaction of 4-(cyclohexen-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl and cyclohexene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets, leading to various biological effects. The hydroxylamine group can participate in redox reactions, influencing cellular processes and pathways. The phenyl and cyclohexene rings may interact with biological membranes and proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1-cyclohexene: Shares the cyclohexene and phenyl structural motifs but lacks the hydroxylamine group.
4-Phenylcyclohexene: Similar structure but with different substitution patterns.
2-Cyclohexen-1-one, 4,4-diphenyl-: Contains a cyclohexene ring with phenyl groups but differs in functional groups.
Uniqueness
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
55376-59-5 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H17NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-10,16H,2-4,6H2,1H3 |
InChI-Schlüssel |
VGBPTBLPXAGELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)C2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)
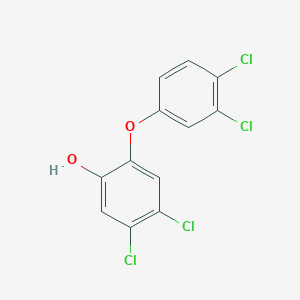
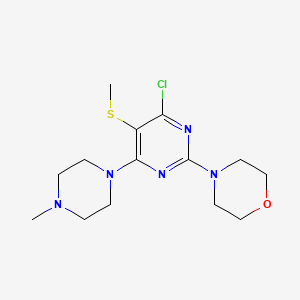
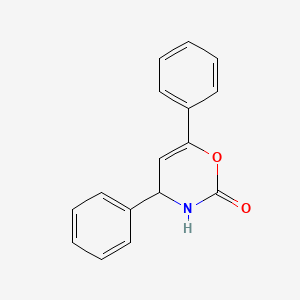
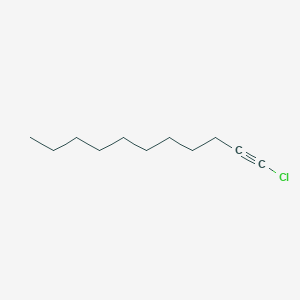
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
